ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. This scaffold incorporates a benzofuran moiety at position 6 via a carbonylimino linker, a butyl group at position 7, and an ethyl ester at position 3.
Such compounds are often studied for their crystallographic behavior and intermolecular interactions, which are critical for pharmaceutical and material science applications .
Properties
Molecular Formula |
C27H24N4O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H24N4O5/c1-3-5-13-31-23-18(26(33)30-14-9-8-12-22(30)28-23)16-19(27(34)35-4-2)24(31)29-25(32)21-15-17-10-6-7-11-20(17)36-21/h6-12,14-16H,3-5,13H2,1-2H3 |
InChI Key |
FHUFNKUPYJXKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC4=CC=CC=C4O3)C(=O)OCC)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A rational approach to synthesizing this complex compound begins with retrosynthetic analysis, identifying key disconnections that simplify the target into manageable synthetic intermediates. The molecule can be deconstructed into three main components:
- The benzofuran-2-carbonyl fragment
- The triazatricyclo core structure
- The n-butyl and ethyl carboxylate functional groups
Figure 1 illustrates the primary retrosynthetic disconnections:
Target compound → Benzofuran-2-carboxylic acid + Triazatricyclo intermediate → Key building blocks
This analysis suggests a convergent synthetic strategy, where the benzofuran and triazatricyclo components are prepared separately before being coupled through the carbonylimino linkage.
Synthesis of the Benzofuran Component
Metal-Catalyzed Approaches
Copper-Catalyzed Synthesis
The benzofuran core can be efficiently constructed using copper-catalyzed cyclization reactions. One promising approach involves the reaction between salicylaldehydes and calcium carbide under copper catalysis. The reaction proceeds via the formation of an iminium ion intermediate that undergoes subsequent attack by copper acetylide, followed by intramolecular cyclization and isomerization.
Table 1. Copper-Catalyzed Benzofuran Synthesis Conditions
| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Salicylaldehyde + Ca(C₂)₂ | CuBr | Na₂CO₃ | DMSO/H₂O | 80-100 | 8-12 | 65-85 |
| 2-Hydroxybenzaldehyde + Terminal alkyne | Cu(OAc)₂ | K₂CO₃ | DMF | 120 | 6-10 | 70-90 |
| o-Iodophenol + Alkyne | CuI | Cs₂CO₃ | DMF | 110 | 4-8 | 75-88 |
The reaction pathway follows a sequence where copper acetylide is generated and attacks the iminium intermediate, followed by intramolecular nucleophilic attack to form the benzofuran ring.
Rhodium-Catalyzed Synthesis
Rhodium-based catalysts offer an alternative approach for benzofuran synthesis, particularly useful for generating functionalized benzofurans. Vinylene carbonate can be reacted with meta-salicylic acid derivatives in the presence of cyclopentadienyl-based rhodium complexes to obtain substituted benzofuran heterocycles.
The synthetic pathway involves:
- Carbon-hydrogen activation
- Migratory insertion
- Nucleophilic substitution
- β-oxygen elimination
This methodology is particularly valuable for introducing functionality at the 2-position of the benzofuran, which is essential for our target compound.
Catalyst-Free Methods
For environmentally benign synthesis, catalyst-free approaches to benzofuran synthesis have been developed. These methods typically involve successive reactions of hydroxyl-substituted aryl alkynes with nucleophiles or the reaction of salicylaldehydes with diversely substituted nitro epoxides.
The proposed mechanism involves:
- Deprotonation
- Epoxide ring opening
- Intramolecular cyclization
- Elimination of water
This approach offers significant advantages in terms of atom economy and reduced metal contamination, which is particularly important for compounds intended for biological applications.
Electrochemical Approach
An innovative method for benzofuran synthesis employs electrochemical conditions. The cyclization of 2-alkynylphenols and various diselenides can be performed in the presence of platinum electrodes using acetonitrile as the solvent. This approach proceeds via the formation of a seleniranium intermediate that undergoes nucleophilic cyclization to yield the benzofuran core.
Interrupted Pummerer Reaction
Another valuable method involves the interrupted Pummerer reaction between phenols and alkynyl sulfoxides. This reaction is initiated by the electrophilic activation of alkynyl sulfoxides with trifluoroacetic acid anhydride, followed by nucleophilic substitution with phenol to generate an intermediate that undergoes sigmatropic rearrangement and deprotonation to yield benzofuran derivatives.
Table 2. Comparison of Benzofuran Synthesis Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Copper-catalyzed | Cu catalysts, alkynes | Wide substrate scope | Metal contamination | 65-90 |
| Rhodium-catalyzed | Rh complexes | High regioselectivity | Expensive catalyst | 30-80 |
| Catalyst-free | Epoxides, bases | Environmentally friendly | Limited functionality | 33-84 |
| Electrochemical | Pt electrodes, diselenides | Novel disconnection | Specialized equipment | 60-85 |
| Pummerer reaction | Alkynyl sulfoxides, TFAA | Mild conditions | Substrate preparation | 55-80 |
Synthesis of the Triazatricyclo Core
Cascade Reactions for Triazatricyclo Formation
Cascade reactions offer an efficient means to construct complex polycyclic structures. For triazatricyclo systems, a cascade sequence involving condensation, cyclization, and ring-closing reactions can be employed. This approach often utilizes substituted heterocyclic compounds as starting materials.
A potential synthetic route involves:
- Preparation of a pyrimidine precursor with appropriately positioned functional groups
- Introduction of a third nitrogen via diazotization or amination
- Strategic cyclization to form the tricyclic system
- Subsequent functionalization to introduce the imino and carbonyl groups
Assembly of the Complete Structure
Coupling Strategies
The connection of the benzofuran-2-carbonyl component to the triazatricyclo core presents a significant synthetic challenge. Several coupling methods can be considered:
Acylation Approach
Benzofuran-2-carboxylic acid can be activated using coupling reagents such as carbonyldiimidazole (CDI) or carbodiimides before reaction with the amino group of the triazatricyclo component. This approach avoids harsh conditions that might compromise other functional groups in the molecule.
Table 3. Coupling Reagents for Acylation
| Coupling Reagent | Activation Conditions | Reaction Temperature (°C) | Advantages |
|---|---|---|---|
| EDC/HOBt | RT, 1 h | 0-25 | Water-soluble byproducts |
| CDI | THF, RT, 2 h | 25-60 | Good for hindered substrates |
| HATU/DIPEA | DMF, 0°C, 30 min | 0-25 | High coupling efficiency |
| T3P | EtOAc, 0°C, 1 h | 0-25 | Reduced racemization |
Imination Approach
For the formation of the carbonylimino linkage, an alternative approach involves the reaction of benzofuran-2-carboxaldehyde with an amino-functionalized triazatricyclo intermediate. This reaction typically proceeds under mild conditions, often with acid catalysis or dehydrating agents.
N-Butylation and Esterification
The introduction of the n-butyl group at the 7-position of the triazatricyclo system and the ethyl carboxylate at the 5-position requires selective alkylation and esterification reactions, respectively.
For the n-butyl group, selective N-alkylation can be achieved using:
- n-Butyl halides in the presence of appropriate bases
- Reductive amination with butyraldehyde
- Mitsunobu reaction with 1-butanol
The ethyl carboxylate functionality can be introduced through:
- Direct esterification of a carboxylic acid precursor
- Transesterification from another ester
- Alkylation of a carboxylate salt with ethyl iodide
Optimized Synthetic Protocol
Based on the methodologies discussed, an optimized synthetic route to ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be proposed. This convergent synthesis involves:
Synthesis of Benzofuran-2-carboxylic Acid
Step 1: Preparation of 2-iodophenol from phenol via iodination
Step 2: Palladium-catalyzed coupling with propiolic acid
Step 3: Intramolecular cyclization to form benzofuran-2-carboxylic acid
Synthesis of the Triazatricyclo Core
Step 1: Preparation of functionalized pyrimidine derivative
Step 2: Introduction of the third nitrogen and formation of the triazine ring
Step 3: Cycloaddition reaction to form the tricyclic system
Step 4: N-butylation using selective alkylation conditions
Step 5: Introduction of the ethyl carboxylate functionality
Coupling and Final Transformations
Step 1: Activation of benzofuran-2-carboxylic acid with thionyl chloride
Step 2: Reaction with the amino group of the triazatricyclo intermediate
Step 3: Formation of the carbonylimino linkage
Step 4: Final purification and characterization
Table 4. Projected Yields for Key Transformation Steps
| Transformation | Reaction Conditions | Expected Yield (%) | Critical Parameters |
|---|---|---|---|
| Benzofuran formation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C, 6h | 75-85 | Catalyst loading, oxygen exclusion |
| Triazatricyclo formation | Multi-step cyclization, various conditions | 40-60 | Reaction sequence, temperature control |
| N-butylation | n-BuBr, K₂CO₃, DMF, 80°C, 12h | 70-85 | Base strength, reaction time |
| Ester formation | EtOH, H₂SO₄ (cat.), reflux, 8h | 85-95 | Acid catalyst concentration |
| Final coupling | Acid chloride method, pyridine, DCM, 0-25°C, 4h | 60-75 | Moisture exclusion, temperature control |
| Overall yield | - | 15-25 | - |
Alternative Synthetic Approaches
One-Pot Benzofuran Synthesis
A potentially more efficient approach to the benzofuran component involves a one-pot synthesis strategy. Recent literature describes a method for preparing benzofurans via heteroannulation of benzoquinone derivatives. This approach could streamline the synthesis by reducing purification steps and improving overall efficiency.
The benzofuran formation occurs through a [3+2] heteroannulation of cyclohexenone moieties with benzoquinone derivatives. This method offers advantages in terms of step economy and potentially higher yields for certain substitution patterns.
Radical-Based Methods
An innovative approach to benzofuran synthesis employs radical reactions initiated by heteroatom anions acting as super-electron-donors (SEDs). This method allows for the facile synthesis of 3-substituted benzofurans through intermolecular radical coupling reactions.
The reaction involves:
- Generation of heteroatom anions via deprotonation
- Single electron transfer to aryl iodides
- Radical cyclization
- Coupling to form the final product
This approach is particularly valuable for introducing heteroatomic functionalities at the 3-position of the benzofuran ring.
Process Development Considerations
Scalability and Industrial Applicability
For larger-scale synthesis of this compound, several process modifications should be considered:
- Replacement of chromatographic purifications with crystallization or precipitation steps
- Use of more environmentally benign solvents (e.g., ethyl acetate instead of dichloromethane)
- Continuous flow chemistry for hazardous or highly exothermic reactions
- Reduction or elimination of metal catalysts where possible
Green Chemistry Considerations
The synthesis of complex heterocyclic compounds often involves multiple steps with associated waste generation. Several green chemistry principles can be applied to improve the environmental profile of the synthesis:
Table 5. Green Chemistry Optimization Strategies
| Synthetic Step | Conventional Approach | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Benzofuran synthesis | Metal catalysts, halogenated solvents | Electrochemical or catalyst-free methods | Reduced metal waste, safer solvents |
| Coupling reactions | Excess reagents, column purification | Atom-economic couplings, in situ purification | Less waste, reduced solvent use |
| Protection/deprotection | Multiple protecting groups | Direct functionalization strategies | Fewer steps, higher atom economy |
| Purification | Chromatography with halogenated solvents | Crystallization, non-halogenated solvents | Reduced solvent waste |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with analogs differing in substituents at positions 6 and 5. Below is a detailed comparison based on molecular properties, substituent effects, and research findings.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects on Lipophilicity :
- The fluorinated analog (XLogP3 = 3.1) is less lipophilic than the chlorinated derivative (hypothetically higher XLogP3 due to chlorine’s larger hydrophobic surface area). The benzofuran-containing compound likely exhibits intermediate lipophilicity, as benzofuran combines aromatic π-stacking (hydrophobic) with oxygen’s polarity.
- The butyl group in the target compound enhances lipophilicity compared to methyl or propyl substituents .
Hydrogen-Bonding and Solubility :
- All analogs have 6–7 hydrogen bond acceptors (primarily carbonyl and ether oxygens), suggesting moderate aqueous solubility . The benzofuran moiety may introduce additional π-π interactions, affecting crystallinity .
Synthetic and Metabolic Considerations :
- Fluorine and chlorine substituents improve metabolic stability but may increase toxicity risks . The benzofuran group, common in bioactive molecules, could confer enhanced binding to aromatic receptors.
Research Findings and Trends
- Crystallographic Behavior : The SHELX software suite has been widely used to resolve the crystal structures of similar tricyclic compounds, revealing planar triazatricyclo cores with puckering deviations in the tetradeca-pentaene ring system .
- Hydrogen-Bonding Networks : Studies using graph-set analysis indicate that these compounds form dimeric or chain-like motifs via N–H···O and C=O···H–N interactions, critical for stabilizing crystal lattices.
- Structure-Activity Relationships (SAR) : The propyl and butyl chains at position 7 correlate with increased bioavailability in preclinical models, likely due to enhanced membrane permeability .
Biological Activity
Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. Its molecular formula is C27H28N4O5, and it has a molecular weight of 488.5 g/mol . This compound belongs to a class of benzo-fused heterocycles that have garnered interest for their pharmacological properties.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
- Anti-inflammatory Effects : Compounds similar to ethyl 6-(1-benzofuran-2-carbonylimino) have shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of benzofuran derivatives in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer models. The IC50 values ranged from 10 to 30 µM across different cell lines .
- In Vivo Studies : In animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. Histopathological examinations revealed decreased mitotic activity and increased apoptosis in treated tumors .
- Mechanistic Studies : Further research elucidated that the compound acts by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction .
Summary of Biological Activities
Q & A
Q. What frameworks ensure reproducibility in multi-lab studies involving this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) with standardized templates for reaction conditions (e.g., ChemAxon’s ELN). Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata . Cross-validate results via round-robin studies with partner institutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
